molecular formula C18H18FN5O3 B14108255 N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14108255
M. Wt: 371.4 g/mol
InChI Key: RKJMPVJZHWUNIQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide: Shares similar structural features but differs in the presence of the ethanamine group instead of the triazole ring.

    5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide: Lacks the 2,4-dimethoxybenzyl group, which may affect its chemical and biological properties.

Uniqueness

N-(2,4-dimethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring and the specific substituents, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18FN5O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18FN5O3/c1-26-12-8-7-11(15(9-12)27-2)10-20-18(25)16-17(23-24-22-16)21-14-6-4-3-5-13(14)19/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI Key

RKJMPVJZHWUNIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)OC

Origin of Product

United States

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